
3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile is a compound that belongs to the class of acrylonitriles, which are known for their utility in organic synthesis and potential biological activity. Acrylonitriles are characterized by the presence of a nitrile group (C≡N) attached to an alkene (C=C), which allows for various chemical transformations. The specific structure of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile suggests that it may have interesting reactivity due to the presence of both an aniline derivative and a thiophene ring, which are common motifs in medicinal chemistry.
Synthesis Analysis
The synthesis of related acrylonitrile compounds typically involves the reaction of appropriate aldehydes with nitriles in the presence of a base and a catalyst. For instance, the synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was achieved by reacting 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile in a basic aqueous solution with a catalytic amount of tert-butylammonium bromide, followed by extraction and recrystallization to obtain the desired product . This method could potentially be adapted for the synthesis of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acrylonitriles is often confirmed by X-ray crystallography, which provides detailed information about the geometry and conformation of the molecule. For example, the crystal structure of a related compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, was determined using X-ray diffraction, confirming the Z-configuration of the olefinic bond . Similar analytical techniques would be used to elucidate the molecular structure of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile, ensuring the correct stereochemistry and bond orientations.
Chemical Reactions Analysis
Acrylonitriles can undergo a variety of chemical reactions, including cyclization to form heterocycles, deprotonation and alkylation of the α-carbon, and reactions with amines to yield oxazole derivatives . The presence of the chloroanilino and thienyl groups in 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile may influence its reactivity, potentially leading to the formation of novel heterocyclic compounds with interesting biological properties.
Physical and Chemical Properties Analysis
The physical properties of acrylonitriles, such as melting point and solubility, are important for their handling and application in synthesis. For example, the related compound 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile has a melting point of 102°C and was recrystallized using methanol . These properties would be determined for 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile to facilitate its use in further chemical studies and applications. Chemical properties, such as reactivity with various reagents and stability under different conditions, would also be assessed to fully understand the compound's potential in synthetic and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Efficacy Against Hepatoma New derivatives of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile have shown promising results in inhibiting hepatoma cell proliferation and inducing apoptotic activities. This indicates the compound's potential as a novel approach in hepatocellular carcinoma treatment, especially due to its ability to inhibit cancer cell growth and induce programmed cell death (Schaller et al., 2021).
Optical and Electronic Applications
Electrochemical Behavior and Polymer Synthesis Derivatives of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile have been used to synthesize functionalized poly(thieno[3,4-b]thiophenes), showing that these compounds have significant potential in the development of new materials with low bandgap for electronic and optical applications. The electrochemical studies suggest that these materials could play a crucial role in developing advanced polymers with unique properties (Park et al., 2010).
Nonlinear Optical Limiting for Optoelectronic Devices Designed and synthesized thiophene dyes based on 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile derivatives have demonstrated nonlinear absorption and optical limiting behavior under laser excitation. These properties are highly beneficial in protecting human eyes and optical sensors, indicating the compound's potential in enhancing optoelectronic device performance (Anandan et al., 2018).
Eigenschaften
IUPAC Name |
(E)-3-(4-chloroanilino)-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-12-1-3-13(4-2-12)16-8-11(7-15)10-5-6-17-9-10/h1-6,8-9,16H/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLYAPHGRGBPRX-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


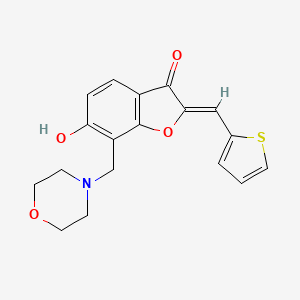
![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)
![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)

![2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone](/img/structure/B2500871.png)
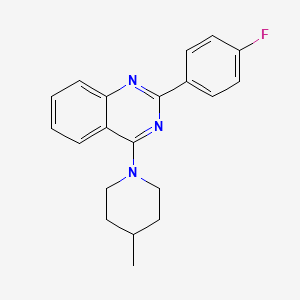
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide](/img/structure/B2500876.png)
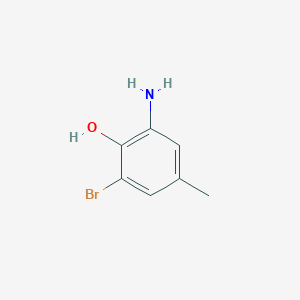
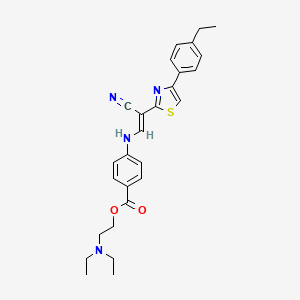
![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)
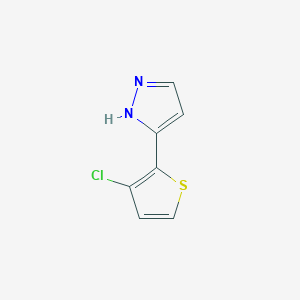
![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)